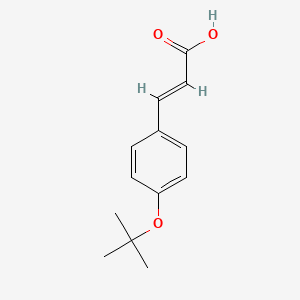

(3E)-3-(4-Tert-butoxy-phenyl)acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3E)-3-(4-Tert-butoxy-phenyl)acrylic acid is an organic compound characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(4-Tert-butoxy-phenyl)acrylic acid typically involves the reaction of 4-tert-butoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

Base: Sodium ethoxide or potassium tert-butoxide

Solvent: Ethanol or tetrahydrofuran

Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(3E)-3-(4-Tert-butoxy-phenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction can yield alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation over palladium catalyst.

Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 4-tert-butoxybenzoic acid

Reduction: 4-tert-butoxyphenylethanol

Substitution: 4-tert-butoxyphenyl derivatives

Applications De Recherche Scientifique

(3E)-3-(4-Tert-butoxy-phenyl)acrylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (3E)-3-(4-Tert-butoxy-phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3E)-3-(4-Methoxy-phenyl)acrylic acid

- (3E)-3-(4-Ethoxy-phenyl)acrylic acid

- (3E)-3-(4-Isopropoxy-phenyl)acrylic acid

Uniqueness

(3E)-3-(4-Tert-butoxy-phenyl)acrylic acid is unique due to the presence of the bulky tert-butoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Activité Biologique

(3E)-3-(4-Tert-butoxy-phenyl)acrylic acid, also known as 4-tert-butoxycinnamic acid, is a compound of increasing interest in biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H16O3

- Molecular Weight : 220.26 g/mol

- CAS Number : 364778-12-1

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to affect both bacterial and fungal pathogens by disrupting their cellular structures.

- Mechanism of Action : The compound interacts with the cell membranes of microorganisms, leading to increased permeability and eventual cell death. This action is primarily attributed to its ability to disrupt ergosterol in fungal membranes and peptidoglycan layers in bacteria.

Hypolipidemic Effects

Studies have demonstrated that this compound can lower lipid levels in hyperlipidemic models. It significantly decreases triglycerides and total cholesterol levels in plasma, suggesting a potential role in managing lipid metabolism disorders.

Antioxidant Properties

This compound has been investigated for its antioxidant capabilities. It may help reduce oxidative stress by scavenging free radicals and modulating antioxidant enzyme activities, which is crucial for preventing cellular damage .

Case Studies

- Antimicrobial Efficacy : A study tested the compound against various bacterial strains, noting a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Staphylococcus aureus and 6.25 μg/mL against Escherichia coli. These results underscore its potential as an antimicrobial agent.

- Lipid Profile Improvement : In a controlled study involving hyperlipidemic rats, treatment with this compound resulted in a significant reduction in serum triglycerides (by approximately 30%) and total cholesterol levels (by about 25%) after four weeks of administration .

Target Interactions

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound's hydrophobic tert-butoxy group enhances its affinity for lipid membranes, facilitating disruption and leading to cell lysis.

- Enzyme Modulation : It may inhibit specific enzymes involved in lipid synthesis, contributing to its hypolipidemic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Hypolipidemic Effect | Antioxidant Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 4-(Tert-butyl)cinnamic acid | Yes | Moderate | Yes |

| 2,4-Di-tert-butylphenol | Moderate | No | Yes |

Propriétés

IUPAC Name |

(E)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2,3)16-11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTBLBLMCCFGDO-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.